molecular formula C14H20Cl2N2O2 B13759742 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-(dimethylamino)propyl)-2-methyl-, hydrochloride CAS No. 57462-80-3

4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-(dimethylamino)propyl)-2-methyl-, hydrochloride

Cat. No.: B13759742
CAS No.: 57462-80-3
M. Wt: 319.2 g/mol
InChI Key: UPAMVMOKVCRLFY-UHFFFAOYSA-N
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Description

4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-(dimethylamino)propyl)-2-methyl-, hydrochloride is a synthetic organic compound. It belongs to the class of benzoxazines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a benzoxazinone core, a chloro substituent, and a dimethylaminopropyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-(dimethylamino)propyl)-2-methyl-, hydrochloride typically involves the following steps:

    Formation of the Benzoxazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloro Substituent: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Dimethylaminopropyl Side Chain: This step may involve nucleophilic substitution reactions using dimethylamine and appropriate alkyl halides.

    Formation of the Hydrochloride Salt: The final compound is often converted to its hydrochloride salt form for increased stability and solubility.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl or dimethylamino groups.

    Reduction: Reduction reactions may target the benzoxazinone core or the chloro substituent.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Benzoxazines are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities.

Medicine

    Pharmaceutical Development: The compound may be explored as a lead compound for the development of new drugs targeting specific diseases.

Industry

    Material Science: Benzoxazine-based polymers are used in coatings, adhesives, and composites. This compound may contribute to the development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-(dimethylamino)propyl)-2-methyl-, hydrochloride will depend on its specific biological target. Generally, benzoxazines may interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved can be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    4H-1,4-Benzoxazin-3-one: The parent compound without the chloro and dimethylaminopropyl substituents.

    6-Chloro-4H-1,4-Benzoxazin-3-one: A similar compound with only the chloro substituent.

    4-(2-(Dimethylamino)propyl)-4H-1,4-Benzoxazin-3-one: A compound with the dimethylaminopropyl side chain but lacking the chloro substituent.

Uniqueness

The presence of both the chloro and dimethylaminopropyl substituents in 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-(dimethylamino)propyl)-2-methyl-, hydrochloride may confer unique biological activities and chemical properties, making it a valuable compound for research and development.

Properties

CAS No.

57462-80-3

Molecular Formula

C14H20Cl2N2O2

Molecular Weight

319.2 g/mol

IUPAC Name

1-(6-chloro-2-methyl-3-oxo-1,4-benzoxazin-4-yl)propan-2-yl-dimethylazanium;chloride

InChI

InChI=1S/C14H19ClN2O2.ClH/c1-9(16(3)4)8-17-12-7-11(15)5-6-13(12)19-10(2)14(17)18;/h5-7,9-10H,8H2,1-4H3;1H

InChI Key

UPAMVMOKVCRLFY-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC(C)[NH+](C)C.[Cl-]

Origin of Product

United States

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